Triethylborane

Catalog No.
S570331
CAS No.
97-94-9
M.F
C6H15B
M. Wt
98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylborane

CAS Number

97-94-9

Product Name

Triethylborane

IUPAC Name

triethylborane

Molecular Formula

C6H15B

Molecular Weight

98 g/mol

InChI

InChI=1S/C6H15B/c1-4-7(5-2)6-3/h4-6H2,1-3H3

InChI Key

LALRXNPLTWZJIJ-UHFFFAOYSA-N

SMILES

B(CC)(CC)CC

solubility

Soluble in alcohol, ether
Miscible with most organic solvents; immiscible with wate

Synonyms

triethylborane

Canonical SMILES

B(CC)(CC)CC

The exact mass of the compound Triethylborane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ethermiscible with most organic solvents; immiscible with water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethylborane (TEB) is a monomeric trialkylborane recognized for its utility as a radical initiator, a mild Lewis acid, and a precursor for other organoboron compounds such as boronic acids and reducing agents like lithium triethylborohydride. Unlike many organometallic reagents, it is soluble in common organic solvents like tetrahydrofuran (THF) and hexane. However, its pyrophoric nature, with an autoignition temperature of -20°C, necessitates careful handling, typically as a solution under inert, air-free conditions to ensure process safety and reproducibility.

Substituting Triethylborane (TEB) with more common radical initiators or organometallics often leads to process failure or undesired outcomes. Standard thermal initiators like AIBN require high temperatures (typically >60°C), which can decompose sensitive substrates where TEB can initiate reactions at temperatures as low as -78°C. Replacing TEB with highly nucleophilic or basic reagents like Grignards or organolithiums for precursor synthesis introduces significant functional group intolerance, limiting substrate scope. In its role as a Lewis acid, TEB's moderate strength and the specific geometry of its complexes, for instance in forming boron enolates for aldol reactions, provide stereochemical control that is not achievable with stronger, more common Lewis acids like boron trifluoride etherate (BF3·OEt2), which may favor different reaction pathways or stereoisomers.

Process Compatibility: Enables Radical Reactions at Low Temperatures Incompatible with AIBN

Triethylborane, in the presence of oxygen, initiates radical chain reactions at temperatures ranging from ambient down to -78°C. This is a critical process advantage over standard thermal initiators like 2,2'-azobis(isobutyronitrile) (AIBN), which require elevated temperatures (typically 65-85°C) for efficient decomposition into radicals. This allows for reactions involving thermally sensitive substrates or where low temperatures are required to achieve high stereoselectivity.

Evidence DimensionEffective Initiation Temperature Range
Target Compound Data-78°C to room temperature (with O2)
Comparator Or BaselineAIBN: ~65°C to 85°C
Quantified DifferenceOperational window extended by >80°C to lower temperatures
ConditionsStandard radical polymerization or chain reaction conditions

This enables the use of thermally labile starting materials and improves stereoselectivity in temperature-dependent reactions, expanding synthetic possibilities.

Dual Functionality: Acts as Both Radical Initiator and Lewis Acid for Tandem Reactions

Triethylborane exhibits a dual role that is not replicated by standard initiators or Lewis acids. In specific cascade reactions, it first initiates a radical transformation (e.g., a Giese cyclization) and subsequently traps the resulting radical to form a boron enolate in situ. This enolate then participates in a Lewis-acid-mediated intermolecular aldol reaction. This one-pot sequence, forming multiple C-C bonds, contrasts with typical multi-step procedures requiring separate radical initiation and subsequent addition of a Lewis acid and base to form an enolate for the aldol step.

Evidence DimensionReaction Steps for Giese/Aldol Cascade
Target Compound Data1 step (Radical initiation and enolate formation/aldol reaction in one pot)
Comparator Or BaselineConventional Approach: 2+ steps (Separate radical reaction, then isolation/purification, followed by a separate aldol reaction)
Quantified DifferenceReduces process steps, improving atom and step economy
ConditionsTotal synthesis of ganoapplanin via intramolecular Giese cyclization/intermolecular aldol cascade

This unique dual functionality simplifies complex synthetic sequences, reducing waste, saving time, and potentially increasing overall yield by avoiding intermediate isolation steps.

Precursor Suitability: Enables Oxygen-Driven Atom Transfer Radical Polymerization (ATRP)

In advanced polymerization methods, triethylborane serves as a critical component in oxygen-driven or ambient-temperature ATRP. Conventional ATRP catalyzed by copper complexes requires stringent exclusion of oxygen, which deactivates the Cu(I) catalyst. By contrast, systems using TEB harness ambient oxygen to initiate the process. The ethyl radicals generated from the TEB/O2 reaction continuously reduce the deactivated Cu(II) species back to the active Cu(I) state, allowing the polymerization to proceed without complex deoxygenation procedures. This simplifies the experimental setup and broadens the industrial applicability of ATRP.

Evidence DimensionOxygen Tolerance in ATRP
Target Compound DataEnabling; TEB/O₂ system regenerates the active catalyst, allowing polymerization in the presence of air.
Comparator Or BaselineConventional Cu-ATRP: Intolerant; requires rigorous deoxygenation (e.g., multiple freeze-pump-thaw cycles or inert gas sparging) to prevent catalyst deactivation.
Quantified DifferenceEliminates the need for stringent anaerobic conditions, simplifying reactor setup and operation.
ConditionsAtom Transfer Radical Polymerization (ATRP) of various monomers

This simplifies ATRP protocols, making a powerful polymerization technique more robust, scalable, and accessible for industrial and laboratory settings by removing the critical oxygen-exclusion requirement.

Radical Cyclizations and Additions with Thermally Labile Substrates

For syntheses involving substrates with low decomposition temperatures or where stereochemical outcomes are highly sensitive to heat, TEB is the indicated initiator. Its ability to generate radicals at temperatures as low as -78°C allows for high-yield transformations that would otherwise fail or produce significant byproducts using heat-based initiators like AIBN.

Streamlined Synthesis of Complex Molecules via Cascade Reactions

In multi-step total synthesis, TEB can be selected to facilitate cascade reactions that combine radical and ionic steps. Its dual function as an initiator and a precursor to a Lewis-acidic boron enolate enables the construction of multiple C-C bonds in a single, operationally simple step, improving the efficiency of synthesizing complex natural products.

Industrial-Scale Controlled Polymerization without Rigorous Deoxygenation

For the production of well-defined polymers via ATRP, processes incorporating TEB can offer a significant advantage in process simplification. By enabling oxygen-tolerant ATRP, TEB eliminates the need for costly and time-consuming deoxygenation protocols, making the technology more scalable and robust for industrial manufacturing environments.

Color/Form

Colorless liquid
Colorless fuming liquid

Boiling Point

95.0 °C
95 °C

Flash Point

-33 °F (-36 dec C) (open cup) /table/

Density

0.70 g/cu cm at 23 °C

Melting Point

-93.0 °C
-93 °C

UNII

Z3S980Z4P3

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (21.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H301 (63.59%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (44.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (42.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

53 mm Hg at 25 °C /est/

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Health Hazard

Other CAS

97-94-9

Wikipedia

Triethylborane

Methods of Manufacturing

Reaction of triethylaluminum and boron halide, or diborane and ethylene

General Manufacturing Information

Borane, triethyl-: ACTIVE
Mixtures with triethylaluminum have been used as hypergolic igniters for rocket propulsion systems.
Because of the low volume of organoboranes and the expensive raw material that are required for manufacture, organoboranes are expensive /chemical products/.

Dates

Last modified: 08-15-2023

Exploration of Dimethylzinc-Mediated Radical Reactions

Ken-Ichi Yamada, Kiyoshi Tomioka
PMID: 26201084   DOI: 10.1002/tcr.201500017

Abstract

In this account, our studies on radical reactions that are promoted by dimethylzinc and air are described. Advantages of this reagent and differences from conventional radical initiators, such as triethylborane, are discussed.


Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration

Masafumi Ueda, Nobuyoshi Doi, Hitoki Miyagawa, Shoichi Sugita, Norihiko Takeda, Tetsuro Shinada, Okiko Miyata
PMID: 25578613   DOI: 10.1039/c4cc09649e

Abstract

The direct addition reaction of chloroform to cyclopropenes under triethylborane-mediated radical reaction conditions to provide trichloromethylcyclopropanes has been developed. In contrast, using dimethylzinc as a radical initiator led to the formation of unconjugated esters via a domino sequence involving the addition of the trichloromethyl radical, rearrangement and ring-opening reactions.


Ni-catalyzed homoallylation of polyhydroxy n,o-acetals with conjugated dienes promoted by triethylborane

Takamichi Mori, Yusuke Akioka, Gen Onodera, Masanari Kimura
PMID: 24991760   DOI: 10.3390/molecules19079288

Abstract

In the presence of Ni-catalyst and triethylborane, N,O-acetals prepared from glycolaldehyde and glyceraldehyde with primary amines in situ underwent homoallylation with conjugated dienes to provide 2-amino-5-hexenols in high regio- and stereoselectivity. Under similar reaction conditions, N,O-acetals from carbohydrates with primary amines provided the corresponding polyhydroxy-bishomoallylamines in good to reasonable yields.


Zwitterionic borane adducts of N-heterocyclic carbenes from mesomeric betaines of uracil

Jiaxi Zhang, Nazar Pidlypnyi, Martin Nieger, Jan C Namyslo, Andreas Schmidt
PMID: 24658502   DOI: 10.1039/c3ob42462f

Abstract

We prepared a series of imidazolium-substituted uracil-anions which are members of the class of cross-conjugated heterocyclic mesomeric betaines. They are in tautomeric equilibrium with their N-heterocyclic carbenes, uracil-6-yl-imidazol-2-ylidenes. These carbenes can be trapped by reaction with sulfur, selenium, as well as by triethylborane and triphenylborane, respectively. The latter trapping reaction yielded the first representatives of a new heterocyclic zwitterionic ring system, imidazo[2',1':3,4][1,4,2]diazaborolo[1,5-c]pyrimidinium-10-ide. Results of two single crystal X-ray structure analyses are presented.


Et3B-mediated radical-polar crossover reaction for single-step coupling of O,Te-acetal, α,β-unsaturated ketones, and aldehydes/ketones

Daigo Kamimura, Daisuke Urabe, Masanori Nagatomo, Masayuki Inoue
PMID: 24066907   DOI: 10.1021/ol402563v

Abstract

Et3B-mediated three-component coupling reactions between O,Te-acetal, α,β-unsaturated ketones, and aldehydes/ketones were developed. Et3B promoted the generation of the potently reactive bridgehead radical from the O,Te-acetal of the trioxaadamantane structure and converted the α-carbonyl radical of the resultant two-component adduct to the boron enolate, which then underwent a stereoselective aldol reaction with the aldehyde/ketone. This powerful, yet mild, radical-polar crossover reaction efficiently connected the hindered linkages between the three units and selectively introduced three new stereocenters.


Synthesis of a leucomitosane via a diastereoselective radical cascade

François Brucelle, Philippe Renaud
PMID: 23721078   DOI: 10.1021/jo4009904

Abstract

The preparation of trans-2,3-disubstituted indolines from 1-azido-2-allylbenzene derivatives via a diastereoselective radical cascade using ethyl iodoacetate and triethylborane is described. Further lactamization afforded substituted benzopyrrolizidinones with excellent diastereomeric ratios. The radical cascade/lactamization sequence was efficiently applied to the synthesis of a 3-oxo-leucomitosane related to the mitomycin family of alkaloids.


High performance of N-alkoxycarbonyl-imines in triethylborane-mediated tin-free radical addition

Ken-ichi Yamada, Takehito Konishi, Mayu Nakano, Shintaro Fujii, Romain Cadou, Yasutomo Yamamoto, Kiyoshi Tomioka
PMID: 22208724   DOI: 10.1021/jo2025042

Abstract

Triethylborane-mediated tin-free radical alkylation of N-alkoxycarbonyl-imines, such as N-Boc-, N-Cbz-, and N-Teoc-imines, proceeded smoothly at a low temperature (-78 to -20 °C) to give the corresponding adducts in high yield. Although the formation of isocyanate was the major unfavorable reaction at room temperature, a one-pot conversion of N-Boc-imine to N-ethoxycarbonyl-adduct was possible through the corresponding isocyanate generated in situ. The higher performance of N-alkoxycarbonyl-imine than those of N-Ts- and N-PMP-imines is rationalized by a moderate electron-withdrawing character of an alkoxycarbonyl group that makes both addition of alkyl radical and trapping of the resulting aminyl radical by triethylborane efficiently fast.


Indenyl-functionalised triethylborane adduct of N-heterocyclic carbene: stepwise coordination of indenyl and NHC ligands toward molybdenum fragment

Daichi Takaki, Tetsuya Okayama, Hiroshi Shuto, Sawako Matsumoto, Yoshitaka Yamaguchi, Shinya Matsumoto
PMID: 21234495   DOI: 10.1039/c0dt01641a

Abstract

Indenyl-functionalised BEt(3)-adduct NHCs were prepared by the reaction of imidazolium pro-ligands with LiBEt(3)H. This compound was converted into the indenyl-coordinate molybdenum complex dangling the NHC·BEt(3) moiety as a substituent. The stepwise coordination of NHC afforded a chelate-type mononuclear complex as well as a bimetallic complex.


Aerobic hydroxylation of N-borylenamine: triethylborane-mediated hydroxyalkylation of alpha,beta-unsaturated oxime ether

Masafumi Ueda, Hideto Miyabe, Takahiro Kimura, Eiko Kondoh, Takeaki Naito, Okiko Miyata
PMID: 19810766   DOI: 10.1021/ol901912j

Abstract

Intermolecular hydroxyalkylation of alpha,beta-unsaturated imines involving Et3B-mediated regioselective alkyl radical addition and subsequent hydroxylation with molecular oxygen has been developed, in which N-borylenamine generated by trapping of the enaminyl radical with Et3B was a key intermediate in the proposed aerobic hydroxylation mechanism.


A formal synthesis of the C1-C9 fragment of amphidinolide C employing the Tamaru reaction

Mahesh P Paudyal, Nigam P Rath, Christopher D Spilling
PMID: 20527780   DOI: 10.1021/ol100959a

Abstract

Homoallylation of aldehydes with isoprene and triethylborane catalyzed by Ni(acac)(2) gave hydroxyalkenes in good yield with excellent regio- and stereoselectivity. Cross metathesis of the hydroxyalkenes with methyl acrylate using second-generation Grubbs catalyst and copper(I) iodide afforded alpha,beta-unsaturated esters, which underwent cyclization in the presence of DBU to produce tetrahydrofurans with the correct relative configuration for the C1-C9 fragment of amphidinolides C, C2, and F.


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